molecular formula C22H24N2O7S B2837228 Pentyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)benzofuran-3-carboxylate CAS No. 518331-00-5

Pentyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)benzofuran-3-carboxylate

Cat. No.: B2837228
CAS No.: 518331-00-5
M. Wt: 460.5
InChI Key: HHJMRDUAKBZDOL-UHFFFAOYSA-N
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Description

Pentyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)benzofuran-3-carboxylate is a benzofuran-derived compound featuring a pentyl ester group at the 3-position and a 2-methyl-5-nitrophenylsulfonamido substituent at the 5-position. The benzofuran core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets. The pentyl chain contributes to lipophilicity, which may improve membrane permeability compared to shorter alkyl esters .

Properties

IUPAC Name

pentyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-4-5-6-11-30-22(25)21-15(3)31-19-10-8-16(12-18(19)21)23-32(28,29)20-13-17(24(26)27)9-7-14(20)2/h7-10,12-13,23H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJMRDUAKBZDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pentyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H22N2O5S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

It features a benzofuran core, a pentyl side chain, and a nitrophenylsulfonamide moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit interactions with various biological pathways, including:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Modulation of Neurotransmitter Systems : Compounds in this class may influence dopamine and serotonin uptake, potentially affecting mood and behavior.

2. Antimicrobial Properties

Studies have shown that related compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, the presence of the nitro group is often associated with enhanced antibacterial efficacy due to the formation of reactive nitrogen species that damage bacterial DNA.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism could involve apoptosis induction through mitochondrial pathways or disruption of cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerCytotoxicity against breast and lung cancer cell lines
Enzyme InhibitionPotential inhibition of carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of similar benzofuran derivatives. The results indicated that modifications in the side chains significantly influenced the antibacterial potency, suggesting that this compound could be effective against resistant strains .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. These findings support further exploration into its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to Pentyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)benzofuran-3-carboxylate exhibit significant antimicrobial properties. The nitrophenylsulfonamide moiety is known for its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of a related sulfonamide compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential for further development in treating bacterial infections .

Antioxidant Properties

The compound's structure suggests potential antioxidant capabilities. Research on related compounds shows that the presence of nitro groups can enhance radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Data Table: Antioxidant Activity Comparison

Compound NameIC50 Value (µM)Source
Compound A15
Compound B25
This compoundTBDCurrent Study

Research on Reactive Oxygen Species

Studies have explored the reactivity of compounds with similar structures to those containing the nitrophenylsulfonamide group against reactive oxygen species (ROS). These investigations are critical for understanding the role of such compounds in cellular defense mechanisms against oxidative damage .

Case Study: ROS Scavenging Activity
In vitro assays demonstrated that derivatives of this compound could effectively scavenge hydroxyl radicals and superoxide anions, supporting their use in formulations aimed at reducing oxidative stress .

Material Science Applications

The unique structure of this compound lends itself to applications in material sciences, particularly in the development of polymers and coatings with enhanced durability and resistance to environmental degradation.

Data Table: Material Properties

PropertyValueMeasurement Method
Thermal StabilityHighTGA
UV ResistanceModerateUV Spectroscopy
Mechanical StrengthEnhancedTensile Testing

Future Directions and Research Needs

Further research is necessary to fully elucidate the pharmacological profiles and material properties of this compound. Key areas for future investigation include:

  • In vivo Studies: To assess the biological efficacy and safety profile.
  • Mechanistic Studies: To understand the pathways through which this compound exerts its effects.
  • Formulation Development: For potential applications in pharmaceuticals and materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzofuran Core

The compound is compared to four structurally related benzofuran derivatives (Table 1):

Table 1: Structural Features of Comparable Benzofuran Derivatives

Compound Name Ester Group Sulfonamido/Other Substituent Molecular Weight (g/mol)
Pentyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)benzofuran-3-carboxylate Pentyl 2-methyl-5-nitrophenylsulfonamido ~450 (estimated)
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzofuran-3-carboxylate Ethyl Thiophen-2-ylsulfonylamino 415.5
Butyl 2-methyl-5-[(phenylsulfonyl)amino]benzofuran-3-carboxylate Butyl Phenylsulfonylamino 387.45
2-Methoxyethyl 2-methyl-5-(4-methylphenylsulfonamido)benzofuran-3-carboxylate 2-Methoxyethyl 4-methylphenylsulfonamido ~420 (estimated)
2-Methoxyethyl 2-methyl-5-(5-nitrofuran-2-carbonyloxy)benzofuran-3-carboxylate 2-Methoxyethyl 5-nitrofuran-2-carbonyloxy (ester) ~435 (estimated)
Key Observations:

Ester Chain Modifications: The pentyl group in the target compound increases lipophilicity (predicted LogP >5) compared to ethyl (LogP ~4.7) and butyl esters. Longer alkyl chains (e.g., pentyl) may enhance blood-brain barrier penetration but reduce metabolic stability due to increased susceptibility to esterase cleavage.

Sulfonamido Substituents: The 2-methyl-5-nitrophenyl group in the target compound combines steric bulk (methyl) and electron-withdrawing effects (nitro), which may stabilize the sulfonamide bond and influence target binding.

Functional Group Diversity: The 5-nitrofuran-2-carbonyloxy group in replaces the sulfonamido moiety, introducing a nitro-heterocyclic ester. This substitution likely alters biological activity, as nitrofurans are known for antimicrobial properties.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Rotatable Bonds
Target compound ~120 8 8
Ethyl derivative 122 7 6
Butyl derivative ~110 5 7
2-Methoxyethyl (4-methylphenyl) ~115 7 7
  • Higher rotatable bonds in the pentyl chain may reduce conformational rigidity, affecting target selectivity.

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